molecular formula C15H12FN3O3S B5810253 N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide CAS No. 428492-18-6

N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide

Cat. No.: B5810253
CAS No.: 428492-18-6
M. Wt: 333.3 g/mol
InChI Key: GNTISYGKVGVKIT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of aromatic amides It is characterized by the presence of a fluorophenyl group, a carbamothioyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and methyl iodide to form the corresponding thiocarbamate. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Reduction: 4-methyl-3-nitroaniline.

    Oxidation: 4-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-fluorophenyl)carbamothioyl]acetamide: Similar structure but with an acetamide group instead of a nitrobenzamide group.

    N-[(4-fluorophenyl)carbamothioyl]benzamide: Lacks the methyl and nitro groups present in the target compound.

Uniqueness

N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide is unique due to the combination of its fluorophenyl, carbamothioyl, and nitrobenzamide moieties This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-9-2-3-10(8-13(9)19(21)22)14(20)18-15(23)17-12-6-4-11(16)5-7-12/h2-8H,1H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTISYGKVGVKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167368
Record name N-[[(4-Fluorophenyl)amino]thioxomethyl]-4-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428492-18-6
Record name N-[[(4-Fluorophenyl)amino]thioxomethyl]-4-methyl-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428492-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(4-Fluorophenyl)amino]thioxomethyl]-4-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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